

Target Profile of a Novel Anaplastic Lymphoma Kinase (ALK) Inhibitor

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Compound of Interest

Compound Name: ALK-IN-13

Cat. No.: B8757180

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Disclaimer: Information for a compound specifically named "**ALK-IN-13**" was not found in the public domain. The following technical guide details the target profile of a representative potent and selective next-generation ALK inhibitor, PF-06463922, as a proxy to fulfill the user's request for an in-depth analysis of a novel ALK inhibitor.

Introduction to ALK and its Role in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] Chromosomal rearrangements, mutations, and amplifications of the ALK gene can lead to the formation of oncogenic fusion proteins or constitutively active receptors, driving the development of various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2][3][4] The aberrant ALK activity promotes uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Consequently, ALK has emerged as a key therapeutic target in oncology.

Target Profile of PF-06463922: A Potent and Selective ALK/ROS1 Inhibitor

PF-06463922 is a novel, orally available, and CNS-penetrant small-molecule inhibitor designed to target ALK and ROS1 kinases. It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of its target proteins.

Primary Targets and Potency

The primary targets of PF-06463922 are ALK and ROS1. It exhibits exquisite potency against these kinases in biochemical assays.

Table 1: Biochemical Potency of PF-06463922 against Primary Targets

Target	Parameter	Value (nM)
ROS1	Ki	<0.025
ALK	Ki	<0.07

Note: Data extracted from a study on PF-06463922.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects. The kinase selectivity of PF-06463922 was assessed against a broad panel of kinases.

In a screening of 206 recombinant kinases, only 13 tyrosine kinases in addition to ROS1 and ALK showed greater than 75% inhibition when treated with 1 μ M of PF-06463922. Subsequent competition binding assays to determine IC₅₀ values for these kinases demonstrated that PF-06463922 is most potent against ROS1 and ALK, with selectivity ratios exceeding 100-fold for ROS1 over the other 204 kinases tested. Notably, unlike the first-generation ALK inhibitor crizotinib, PF-06463922 does not exhibit substantial activity against the MET kinase.

Table 2: Kinase Selectivity of PF-06463922

Kinase	Inhibition at 1 μ M	IC50 (nM)	Selectivity Ratio (vs. ROS1)
ROS1	>75%	<0.025 (Ki)	-
ALK	>75%	<0.07 (Ki)	~3-fold less potent than ROS1
Other 13 Tyrosine Kinases	>75%	Data not specified	>100-fold
MET	Not substantially active	Data not specified	High
Other 191 Kinases	<75%	Data not specified	>100-fold

Note: This table summarizes the selectivity profile as described in the cited literature. Specific IC50 values for the 13 other inhibited kinases were not provided in the initial search results.

Experimental Protocols

Biochemical Enzyme Assays

Objective: To determine the inhibition constant (Ki) of PF-06463922 against recombinant human ROS1 and ALK.

Methodology:

- Principle: ATP-competitive inhibition assay.
- Enzyme: Recombinant human ROS1 or ALK kinase domain.
- Inhibitor: PF-06463922 at varying concentrations.
- Substrate: A suitable peptide or protein substrate for the kinase.
- Detection: The assay measures the rate of substrate phosphorylation, typically through methods like radioactivity (e.g., ^{33}P -ATP), fluorescence, or luminescence.

- Data Analysis: K_i values are calculated by fitting the data to appropriate enzyme kinetic models, such as the Morrison equation for tight-binding inhibitors.

Kinase Selectivity Screening (SelectScreen)

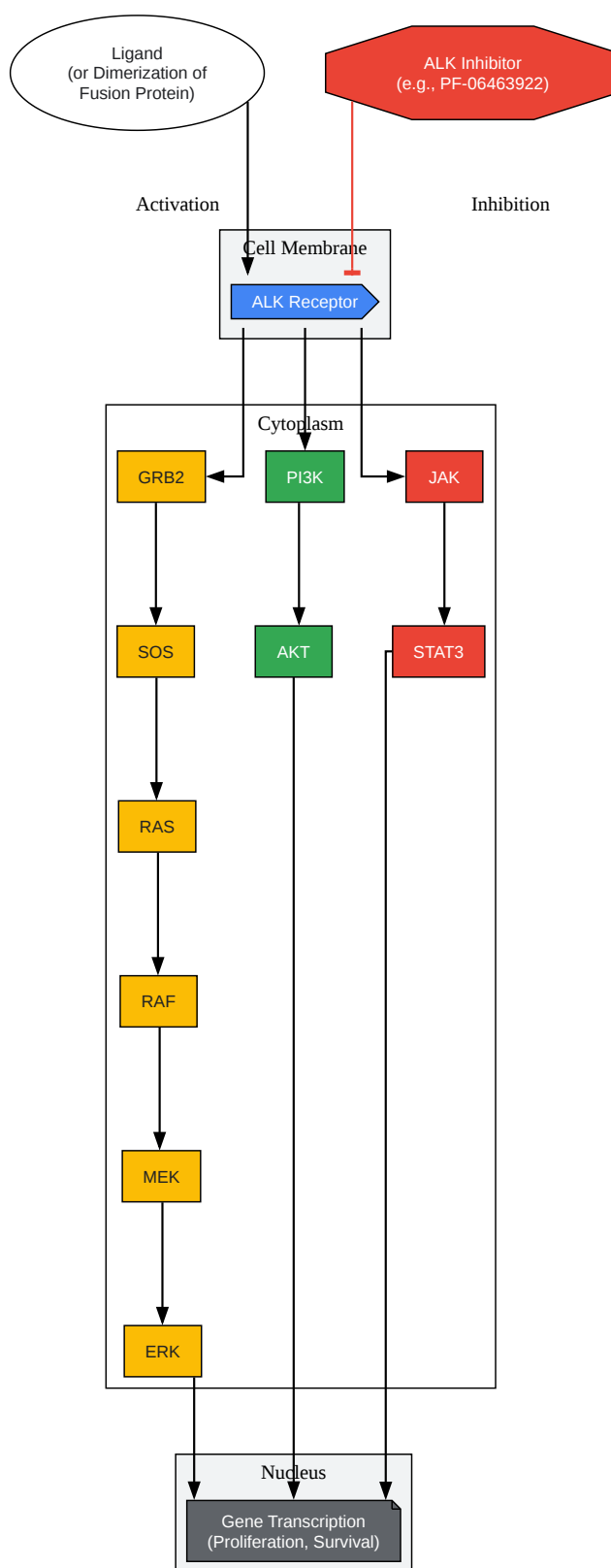
Objective: To profile the selectivity of PF-06463922 against a large panel of kinases.

Methodology:

- Platform: In vitro SelectScreen assays (Invitrogen).
- Principle: Competition binding assay or enzymatic activity assay.
- Procedure: PF-06463922 is tested at a fixed concentration (e.g., 1 μ M) against a panel of recombinant kinases (e.g., 206 kinases).
- Data Output: The percentage of inhibition for each kinase is determined.
- Follow-up: For kinases showing significant inhibition (e.g., >75%), dose-response curves are generated by testing a range of inhibitor concentrations to determine the IC_{50} values.

Visualizations

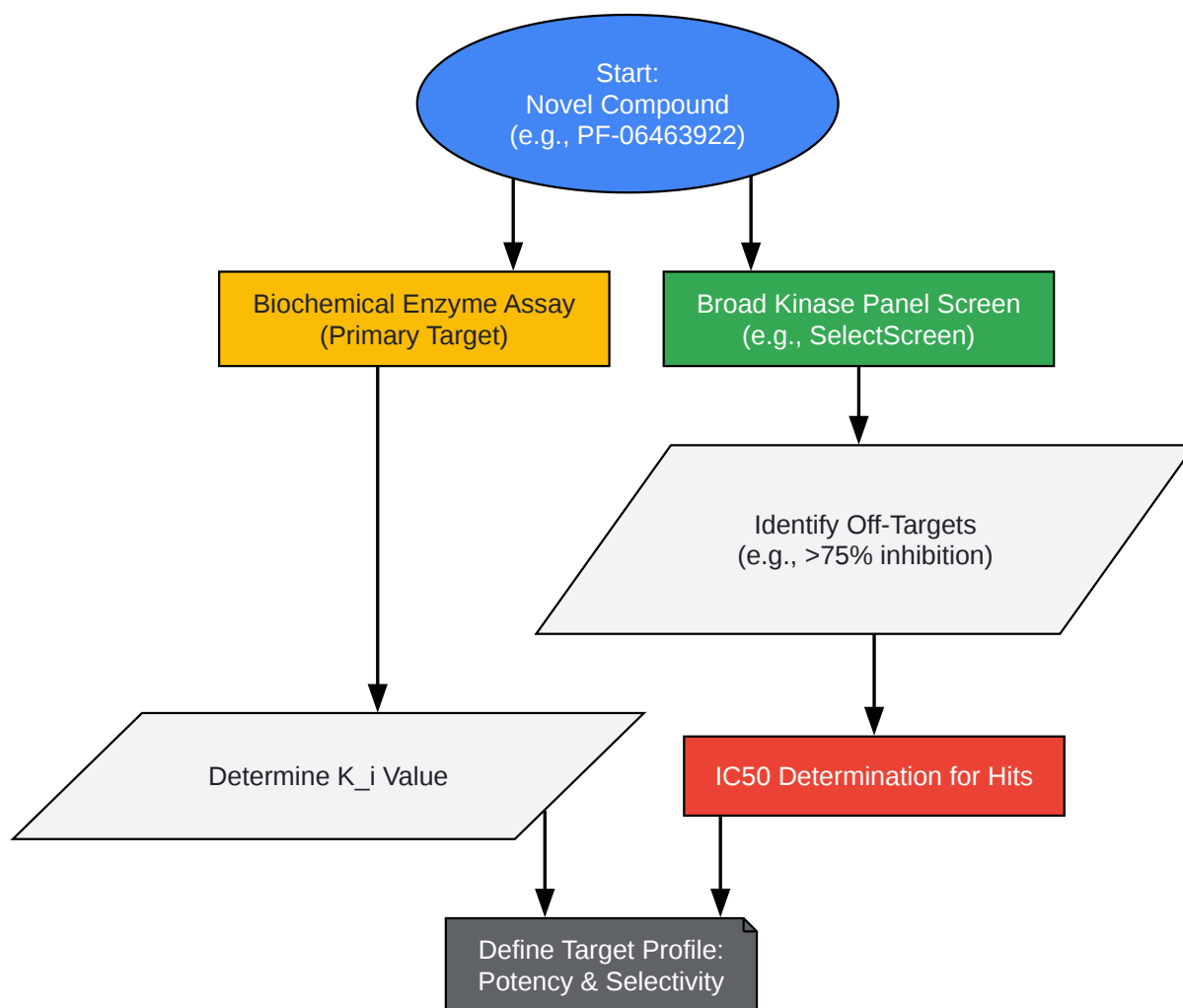
ALK Signaling Pathway



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Caption: Simplified ALK signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Profiling



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Caption: Workflow for determining the target profile of a kinase inhibitor.

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